(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
(Z)-Ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configured furan-2-ylmethylene substituent at position 2 of the benzofuran core. The molecule incorporates a propanoate ester group at position 6, linked via an ether oxygen, and an ethyl ester moiety. The furan ring introduces electron-rich aromaticity, which may influence intermolecular interactions such as π-stacking or hydrogen bonding .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-21-18(20)11(2)23-13-6-7-14-15(10-13)24-16(17(14)19)9-12-5-4-8-22-12/h4-11H,3H2,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWGBZCFYUGYCP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that features a combination of furan and benzofuran moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's molecular formula is , with a molecular weight of 382.4 g/mol. Its structure includes a furan ring, which is known for its reactivity and biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈O₇ |
| Molecular Weight | 382.4 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that the compound may exhibit anti-tumor properties by inhibiting key enzymes involved in cell proliferation. The furan and benzofuran components allow for unique interactions that can disrupt cellular functions and signaling pathways.
Antitumor Activity
Research indicates that this compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, in vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer and colon cancer models.
Antioxidant Properties
The compound also exhibits significant antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage can contribute to tumor progression.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound possesses anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell proliferation, with an IC50 value indicating potent anti-cancer activity.
- Colon Cancer Models : In another study involving HT29 colon cancer cells, the compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent against colorectal cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between (Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate and analogous compounds from the provided evidence:
Key Findings:
Substituent Effects: The furan-2-ylmethylene group in the target compound provides a heteroaromatic system, contrasting with halogenated (e.g., 3-fluorophenyl , 5-bromo-2-methoxyphenyl ) or alkoxy-substituted (3-methoxyphenyl ) analogs. The ethyl ester in the target compound offers moderate lipophilicity compared to methyl or isopropyl esters , which may influence membrane permeability and metabolic stability.
Stereochemical Considerations: All compounds except retain the Z-configuration at the benzylidene group, ensuring consistent spatial orientation of substituents.
Pharmacological Hypotheses :
- The 3-methoxyphenyl analog demonstrates enhanced solubility due to its propionate ester, making it a candidate for aqueous formulations.
- The 5-bromo-2-methoxyphenyl derivative combines lipophilic bromine with polar methoxy, suggesting dual functionality in hydrophobic and polar binding pockets.
Limitations:
No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) are available in the provided evidence, necessitating further experimental validation of these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
